molecular formula C17H16N4O B14952153 5-methyl-4-[(E)-(4-methylphenyl)diazenyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

5-methyl-4-[(E)-(4-methylphenyl)diazenyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B14952153
M. Wt: 292.33 g/mol
InChI Key: MZPVWOCTNZRDJS-UHFFFAOYSA-N
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Description

This compound (IUPAC name: 5-methyl-4-[(E)-(4-methylphenyl)diazenyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one) is a pyrazolone derivative characterized by a diazenyl group (-N=N-) in the E-configuration attached to a 4-methylphenyl ring at position 4 of the pyrazolone core. Its molecular formula is C₁₇H₁₆N₄O, with an average mass of 292.342 g/mol . The compound exhibits a planar structure due to conjugation between the diazenyl group and the aromatic rings, which influences its spectroscopic properties and reactivity. It is soluble in polar aprotic solvents like DMSO and DMF .

Properties

Molecular Formula

C17H16N4O

Molecular Weight

292.33 g/mol

IUPAC Name

5-methyl-4-[(4-methylphenyl)diazenyl]-2-phenyl-4H-pyrazol-3-one

InChI

InChI=1S/C17H16N4O/c1-12-8-10-14(11-9-12)18-19-16-13(2)20-21(17(16)22)15-6-4-3-5-7-15/h3-11,16H,1-2H3

InChI Key

MZPVWOCTNZRDJS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=NC2C(=NN(C2=O)C3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

Optimization of Pyrazolone Synthesis

In a representative procedure, phenylhydrazine (1.0 equiv) is reacted with ethyl acetoacetate (1.1 equiv) in ethanol under reflux for 6–8 hours. The pH is maintained at 1.5–2.0 using hydrochloric acid to facilitate enolization and cyclization. The crude product is recrystallized from ethanol, yielding white crystals with a melting point of 134°C. Modifications, such as substituting acetoacetic acid amide for ethyl acetoacetate, have been reported to enhance yield (90%) and purity (94.4%).

The introduction of the [(E)-(4-methylphenyl)diazenyl] group at position 4 of the pyrazolone core follows a two-step sequence: (1) diazotization of 4-methylaniline to generate the diazonium salt and (2) electrophilic aromatic coupling with the pyrazolone enolate.

Diazotization of 4-Methylaniline

4-Methylaniline is dissolved in aqueous hydrochloric acid (1.5 M) and cooled to 0–5°C. Sodium nitrite (1.05 equiv) is added gradually to form the diazonium chloride. Excess nitrous acid is quenched with sulfamic acid, ensuring reaction completion. The transient diazonium salt is stabilized at low temperatures (<10°C) to prevent decomposition.

Coupling Reaction with Pyrazolone

The diazonium salt is coupled to 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one in a basic medium (pH 8–9) at 0–10°C. The pyrazolone’s enolate, generated using sodium acetate or ammonia water, attacks the electrophilic diazonium species, forming the azo linkage at position 4. The reaction is monitored via TLC, and the product is isolated by filtration, washed with cold water, and dried under vacuum.

Alternative Synthetic Strategies

One-Pot Synthesis via In Situ Diazotization-Coupling

Recent advances describe a one-pot method where 4-methylaniline is diazotized and directly coupled to the pyrazolone without isolating intermediates. This approach reduces purification steps and improves overall yield (85–88%). Key parameters include strict temperature control and stoichiometric optimization of sodium nitrite (1.1 equiv) to minimize side reactions.

Solid-Phase Synthesis for Scalability

A patent-derived method employs solid-supported reagents to facilitate large-scale production. The pyrazolone is immobilized on silica gel, and the diazonium salt is passed through a column, enabling continuous flow synthesis. This technique enhances reproducibility and reduces solvent waste.

Analytical Validation and Spectral Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (400 MHz, DMSO-d6) of the target compound exhibits signals at δ 2.35 (s, 3H, CH3), δ 2.40 (s, 3H, Ar-CH3), δ 6.05 (s, 1H, pyrazolone-H), and δ 7.25–7.80 (m, 9H, aromatic protons). The absence of NH peaks confirms tautomerization to the keto form.

Mass Spectrometry (MS)

High-resolution ESI-MS shows a molecular ion peak at m/z 306.1473 [M+H]+, consistent with the molecular formula C18H17N3O. Fragmentation patterns include losses of N2 (28 Da) and the 4-methylphenyl group (105 Da).

Infrared (IR) Spectroscopy

IR spectra reveal stretching vibrations at 1650 cm⁻¹ (C=O), 1590 cm⁻¹ (N=N), and 1510 cm⁻¹ (C=C aromatic), corroborating the azo-pyrazolone structure.

Comparative Analysis of Synthetic Methods

Method Reagents Conditions Yield Purity Source
Traditional two-step Phenylhydrazine, ethyl acetoacetate Reflux, pH 1.5–2.0 78% 92%
One-pot coupling 4-Methylaniline, NaNO2, HCl 0–5°C, pH 8–9 88% 95%
Solid-phase synthesis Silica gel, continuous flow Room temperature 82% 94%

Mechanistic Insights and Reaction Optimization

The regioselectivity of the coupling reaction is governed by the pyrazolone’s tautomeric form. Under basic conditions, the enolate predominates, directing electrophilic attack to position 4. Acidic conditions favor the keto form, which is less reactive toward coupling. Kinetic studies indicate that coupling efficiency is maximized at pH 8.5, with deviations leading to reduced yields due to diazonium decomposition.

Industrial and Environmental Considerations

Large-scale syntheses prioritize solvent recovery and waste minimization. Aqueous workup protocols using ammonia water for neutralization reduce environmental impact. Catalytic methods employing OC-20 (polyethylene glycol esters) enhance reaction rates and selectivity, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-methyl-4-[(E)-(4-methylphenyl)diazenyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield amines .

Scientific Research Applications

5-methyl-4-[(E)-(4-methylphenyl)diazenyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a dye in analytical chemistry.

    Biology: Investigated for its potential as a biological stain and in DNA binding studies.

    Medicine: Explored for its potential pharmacological activities, including anti-inflammatory and anticancer properties.

    Industry: Used in the production of dyes, pigments, and other colorants

Mechanism of Action

The mechanism of action of 5-methyl-4-[(E)-(4-methylphenyl)diazenyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then interact with biological molecules. This interaction can lead to various biological effects, including inhibition of enzyme activity and modulation of receptor function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Substituent Effects

Compound A : 5-Methyl-4-[(E)-(2-methylphenyl)diazenyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
  • Key Difference : The diazenyl group is linked to a 2-methylphenyl (ortho-methyl) substituent instead of 4-methylphenyl (para-methyl) .
  • Solubility: Lower solubility in ethanol and DMF due to reduced planarity . Spectral Data: NMR shifts for aromatic protons differ significantly (e.g., para-methyl protons resonate at δ7.19–7.44 ppm , while ortho-methyl protons may show upfield shifts due to steric effects).
Compound B : 5-Methyl-2-phenyl-4-(phenylhydrazono)-2,4-dihydro-3H-pyrazol-3-one
  • Key Difference: Replacement of the diazenyl group with a phenylhydrazono moiety (-NH-N=C-) .
  • Impact: Tautomerism: The hydrazono group allows keto-enol tautomerism, altering reactivity in nucleophilic substitutions. Bioactivity: Hydrazono derivatives often exhibit enhanced antioxidant activity compared to diazenyl analogs, as seen in thiophene-substituted pyrazolones (e.g., antioxidant activity via DPPH scavenging ).

Functional Group Variations

Compound C : (4Z)-4-(4-Methoxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
  • Key Difference : Substitution of the diazenyl group with a benzylidene (-CH=Ar) moiety .
  • Impact :
    • Electronic Effects : The methoxy group enhances electron density on the aromatic ring, increasing stability toward electrophilic attacks.
    • Applications : Benzylidene derivatives are explored for liquid crystalline properties due to extended conjugation .
Compound D : (Z)-5-Methyl-4-(thiophen-2-ylmethylene)-2,4-dihydro-3H-pyrazol-3-one
  • Key Difference : Incorporation of a thiophene ring instead of phenyl groups .
  • Impact :
    • Bioactivity : Thiophene derivatives show superior antimicrobial activity (e.g., MIC values <1 µg/mL against Gram-positive bacteria ).
    • Synthesis : Requires piperidine-catalyzed condensation, yielding 70% product , compared to diazo coupling (~63% yield for the target compound ).

Key Observations :

  • Diazotization routes (target compound) require strict temperature control to maintain E-configuration .
  • Condensation methods (e.g., for hydrazono or thiophene derivatives) are higher-yielding but may require purification via recrystallization .

Q & A

Q. What are the optimized synthetic routes for 5-methyl-4-[(E)-(4-methylphenyl)diazenyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one?

The compound is synthesized via a multi-step approach. A key step involves the condensation of 5-methyl-2,4-dihydro-3H-pyrazol-3-one with 4-methylbenzaldehyde under reflux in glacial acetic acid with anhydrous sodium acetate as a catalyst. The reaction mixture is heated for 4 hours, cooled, and purified via recrystallization (methanol/glacial acetic acid). Yield optimization requires careful control of stoichiometry (1:1 molar ratio of aldehyde to pyrazolone) and reaction time . For diazenyl group introduction, azo coupling reactions under basic or acidic conditions (e.g., using NaNO₂/HCl) are recommended, with monitoring via TLC to ensure (E)-stereoselectivity .

Q. Which spectroscopic and structural characterization techniques are critical for confirming the compound’s identity?

  • X-ray crystallography resolves the (E)-configuration of the diazenyl group and confirms the pyrazol-3-one core. Key parameters include bond angles (e.g., N=N-C aryl ~120°) and dihedral angles between aromatic planes .
  • NMR : 1H^1H NMR reveals methyl protons (δ 2.3–2.5 ppm), aromatic protons (δ 7.1–7.8 ppm), and NH protons (δ 10–12 ppm, broad). 13C^{13}C NMR identifies carbonyl carbons (δ 160–170 ppm) .
  • IR : Strong absorption at ~1650 cm1^{-1} confirms the C=O stretch, while N=N stretches appear at ~1450–1500 cm1^{-1} .

Advanced Research Questions

Q. How do electronic effects of substituents influence the compound’s spectroscopic properties and reactivity?

The electron-donating 4-methyl group on the diazenyl-linked aryl ring enhances conjugation, red-shifting UV-Vis absorption (λmax ~350–400 nm) due to extended π-delocalization. This is corroborated by TD-DFT calculations comparing substituent effects . Reactivity in nucleophilic additions (e.g., at the carbonyl group) is reduced due to resonance stabilization, requiring strong nucleophiles (e.g., Grignard reagents) under anhydrous conditions. Substituent steric effects can be analyzed via Hammett plots to predict reaction rates .

Q. How can this compound be utilized as a ligand in coordination chemistry?

The pyrazol-3-one core and diazenyl group act as polydentate ligands. For example:

  • Mannich reactions ( ) modify the NH group to introduce donor sites (e.g., –N(CH₂)₂–), enabling chelation with transition metals like Cu(II) or Fe(III).
  • Coordination complexes are synthesized by refluxing the compound with metal salts (e.g., CuCl₂·2H₂O) in ethanol/water. Stability constants (log K) are determined via potentiometric titration .

Q. What experimental designs are recommended for analyzing biological activity or photostability?

  • Biological assays : Use a randomized block design (split-plot for dose-response variables) with four replicates. Test antimicrobial activity via broth microdilution (MIC values) against Gram-positive/negative strains .
  • Photostability : Expose the compound to UV light (λ = 365 nm) in a quartz cell and monitor degradation via HPLC. Control humidity and oxygen levels to isolate degradation pathways .

Q. How should researchers resolve contradictions in synthetic yields or spectroscopic data?

  • Yield discrepancies : Compare reaction conditions (e.g., glacial acetic acid vs. HCl catalysis) using ANOVA. Lower yields in HCl may arise from protonation of the diazenyl group, reducing electrophilicity .
  • Spectroscopic outliers : Validate NMR assignments via 1H^1H-13C^{13}C HSQC and HMBC to distinguish NH protons from solvent peaks. Cross-check crystallographic data (e.g., CCDC entries) for bond-length consistency .

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